
Pip-alkyne-Ph-COOCH3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pip-alkyne-Ph-COOCH3 can be synthesized through a series of organic reactions. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction involves the use of an alkyne group in this compound and an azide group in another molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The compound is synthesized in controlled environments to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Pip-alkyne-Ph-COOCH3 undergoes various chemical reactions, including:
Substitution Reactions: The alkyne group can participate in substitution reactions with other functional groups.
Cycloaddition Reactions: The alkyne group can undergo cycloaddition reactions, such as the CuAAC reaction.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Azide Compounds: React with the alkyne group in this compound to form triazoles.
Major Products
The major products formed from these reactions include triazole derivatives, which are often used in the synthesis of PROTAC molecules .
Wissenschaftliche Forschungsanwendungen
Pip-alkyne-Ph-COOCH3 has a wide range of applications in scientific research:
Chemistry: Used as a PROTAC linker in the synthesis of various PROTAC molecules.
Biology: Employed in the study of protein degradation mechanisms.
Medicine: Utilized in the development of targeted therapies for diseases such as cancer.
Industry: Applied in the production of specialized chemical compounds for research and development
Wirkmechanismus
Pip-alkyne-Ph-COOCH3 functions as a linker in PROTAC molecules. It facilitates the binding of the target protein to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein. The alkyne group in this compound allows for the attachment of various functional groups, enhancing its versatility in PROTAC synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pip-alkyne-Ph-COOH: Similar structure but with a carboxylic acid group instead of a methyl ester.
Pip-alkyne-Ph-CONH2: Contains an amide group instead of a methyl ester.
Uniqueness
Pip-alkyne-Ph-COOCH3 is unique due to its methyl ester group, which provides distinct reactivity and solubility properties compared to its analogs. This makes it particularly useful in specific PROTAC synthesis applications .
Eigenschaften
Molekularformel |
C15H17NO2 |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
methyl 4-(2-piperidin-4-ylethynyl)benzoate |
InChI |
InChI=1S/C15H17NO2/c1-18-15(17)14-6-4-12(5-7-14)2-3-13-8-10-16-11-9-13/h4-7,13,16H,8-11H2,1H3 |
InChI-Schlüssel |
MVKCFRVJYFABPF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




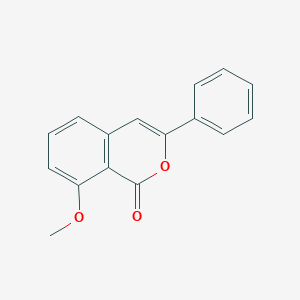
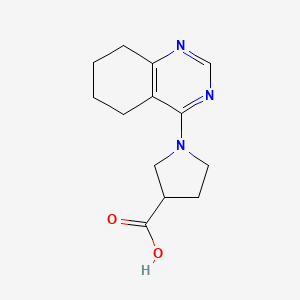

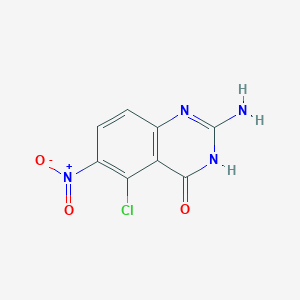
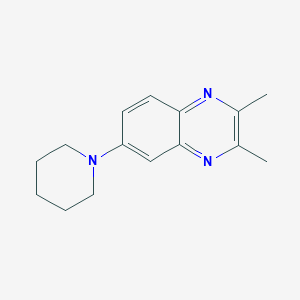
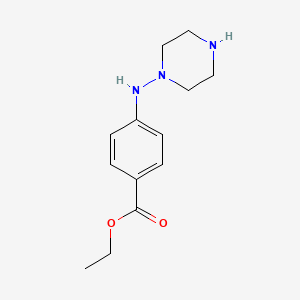

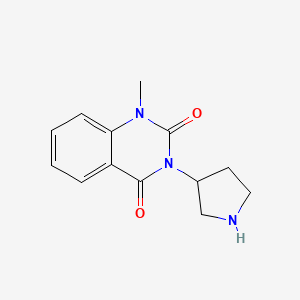
![N-Isopropyl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11867300.png)


![Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)-](/img/structure/B11867321.png)
